molecular formula C9H9N3O2S B13178613 Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone

Cat. No.: B13178613
M. Wt: 223.25 g/mol
InChI Key: WTULSQOMOZSTRL-UHFFFAOYSA-N
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Description

Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone is a sulfur-containing heterocyclic compound featuring a lambda6-sulfanone core (S=O) linked to a methylimino group and a 5-phenyl-1,3,4-oxadiazol-2-yl substituent. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring with two nitrogen atoms, known for its electron-withdrawing properties and role in enhancing biological activity .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

imino-methyl-oxo-(5-phenyl-1,3,4-oxadiazol-2-yl)-λ6-sulfane

InChI

InChI=1S/C9H9N3O2S/c1-15(10,13)9-12-11-8(14-9)7-5-3-2-4-6-7/h2-6,10H,1H3

InChI Key

WTULSQOMOZSTRL-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues from Carbohydrazide Derivatives ()

Compounds 6c–6g in share the 5-phenyl-1,3,4-oxadiazol-2-yl group but differ in their core functional groups. Key comparisons include:

Property Target Sulfanone Compound 6c (Carbohydrazide) Compound 6d (Carbohydrazide)
Molecular Formula Likely C₉H₈N₃O₂S* C₂₃H₂₀N₄O₄ C₂₃H₁₉N₅O₅
Functional Groups S=O, imino, oxadiazole C=O (amide), C=N (hydrazone), oxadiazole C=O (amide), C=N (hydrazone), oxadiazole
Melting Point Not reported 166–167°C 295–296°C
Synthesis Yield Not reported 41% 88%
Key IR Peaks Anticipated S=O (~1050–1200 cm⁻¹) C=N (1590 cm⁻¹), C=O (1680 cm⁻¹) C=N (1605 cm⁻¹), C=O (1675 cm⁻¹)

*Inferred from structural analogy to ’s compound (C₆H₉NO₂S) with substitution of 2-methylfuran-3-yl by 5-phenyl-1,3,4-oxadiazol-2-yl.

Key Differences :

  • The absence of hydrazone NH groups in the target sulfanone may reduce hydrogen-bonding capacity compared to 6c–6g, impacting crystal packing and bioavailability .

Comparison with Sulfur-Containing Analogues ()

describes Imino(methyl)(2-methylfuran-3-yl)-lambda6-sulfanone (C₆H₉NO₂S), which shares the lambda6-sulfanone core but substitutes the oxadiazole-phenyl group with a 2-methylfuran-3-yl moiety.

Property Target Sulfanone Compound
Molecular Formula C₉H₈N₃O₂S C₆H₉NO₂S
Substituent 5-Phenyl-1,3,4-oxadiazol-2-yl 2-Methylfuran-3-yl
Aromaticity Higher (oxadiazole + phenyl) Moderate (furan)
Electron Effects Electron-withdrawing (oxadiazole) Electron-donating (furan)

Key Differences :

  • The oxadiazole-phenyl group in the target compound enhances aromaticity and electron-withdrawing effects, likely increasing thermal stability and reactivity in electrophilic substitutions compared to the furan derivative .

Key Differences :

Computational and Crystallographic Insights

  • DFT Calculations: The inclusion of exact exchange in density-functional theory (DFT) improves thermochemical accuracy for sulfur-containing compounds, aiding in predicting the target sulfanone’s electronic structure and reactivity .

Biological Activity

Imino(methyl)(5-phenyl-1,3,4-oxadiazol-2-yl)-lambda6-sulfanone (CAS No. 2059937-71-0) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C9H9N3O2SC_9H_9N_3O_2S with a molecular weight of 223.25 g/mol. The compound features a sulfanone group and an oxadiazole ring, which are critical for its biological activity.

PropertyValue
CAS Number2059937-71-0
Molecular FormulaC9H9N3O2S
Molecular Weight223.25 g/mol
StructureChemical Structure

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Inhibition of Carboxylesterases : Recent studies indicate that oxadiazole derivatives can inhibit carboxylesterase enzymes, such as Notum, which negatively regulate the Wnt signaling pathway. This inhibition is crucial in various diseases where Wnt signaling plays a role, including cancer and neurodegenerative disorders .
  • Antifungal Activity : Novel oxadiazole compounds have been reported to control phytopathogenic fungi, suggesting potential agricultural applications .
  • Antioxidant Properties : Compounds containing oxadiazole rings are often evaluated for their antioxidant activities, which can protect cells from oxidative stress .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : By modulating the Wnt signaling pathway through carboxylesterase inhibition, this compound could be explored as a therapeutic agent in oncology.
  • Agricultural Use : Its antifungal properties make it a candidate for developing new fungicides.
  • Neuroprotection : Given its potential to influence pathways involved in neurodegeneration, further research could establish its role in neuroprotective strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Inhibitory Effects on Notum : A study published in Bioorganic and Medicinal Chemistry highlighted that derivatives of 5-phenyl-1,3,4-oxadiazolones showed potent inhibitory effects on Notum carboxylesterase activity . This finding supports the potential use of such compounds in restoring Wnt signaling in disease contexts.
  • Oxadiazole Derivatives : Research on various oxadiazole derivatives has shown promising results in terms of their pharmacological profiles and potential as multi-target drugs .

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